molecular formula C10H15BrN2 B13301732 5-bromo-1-cycloheptyl-1H-pyrazole

5-bromo-1-cycloheptyl-1H-pyrazole

Cat. No.: B13301732
M. Wt: 243.14 g/mol
InChI Key: CEVVUZCJYGYWKX-UHFFFAOYSA-N
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Description

5-Bromo-1-cycloheptyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-cycloheptyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cycloheptanone with hydrazine hydrate to form a hydrazone intermediate, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cycloheptyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while oxidation may produce a pyrazole oxide .

Scientific Research Applications

5-Bromo-1-cycloheptyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-1-cycloheptyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-cycloheptyl-1H-pyrazole is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

5-bromo-1-cycloheptylpyrazole

InChI

InChI=1S/C10H15BrN2/c11-10-7-8-12-13(10)9-5-3-1-2-4-6-9/h7-9H,1-6H2

InChI Key

CEVVUZCJYGYWKX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C(=CC=N2)Br

Origin of Product

United States

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